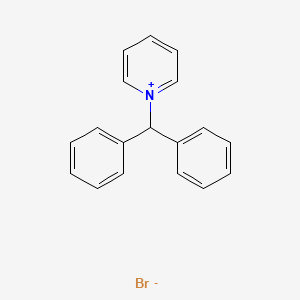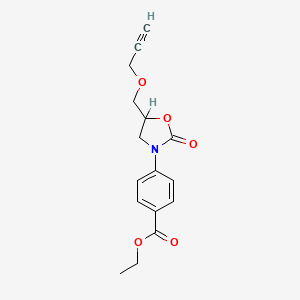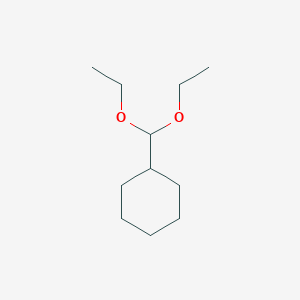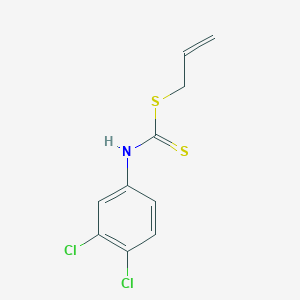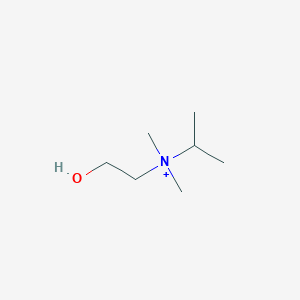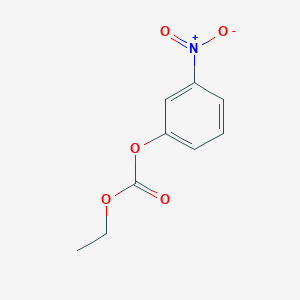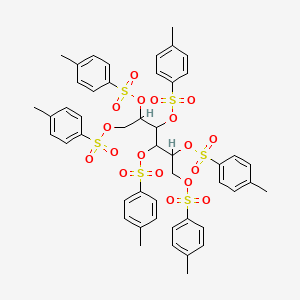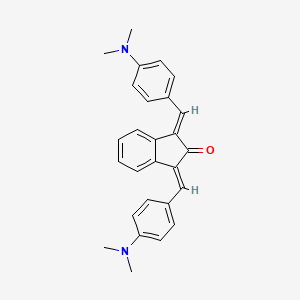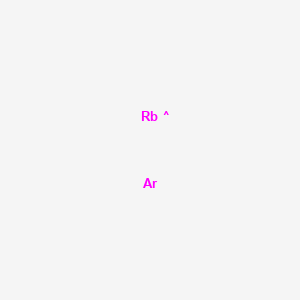
Argon;rubidium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argon and rubidium are two distinct elements with unique properties and applications Argon is a noble gas, known for its inertness and non-reactivity, while rubidium is an alkali metal, highly reactive and often used in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of argon-rubidium compounds typically involves the direct reaction of rubidium metal with argon gas under controlled conditions. Rubidium, being highly reactive, readily forms compounds with argon when exposed to the gas at elevated temperatures. The reaction is usually carried out in a sealed environment to prevent the highly reactive rubidium from reacting with moisture or oxygen in the air.
Industrial Production Methods: Industrial production of argon-rubidium compounds involves the use of specialized equipment to handle the reactive nature of rubidium. The process includes the purification of rubidium metal, followed by its reaction with argon gas in a controlled atmosphere. The resulting compounds are then collected and purified for further use.
Analyse Des Réactions Chimiques
Types of Reactions: Argon-rubidium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Rubidium, being highly reactive, readily participates in these reactions, while argon, due to its inert nature, typically acts as a stabilizing agent.
Common Reagents and Conditions: Common reagents used in the reactions involving argon-rubidium compounds include oxygen, halogens, and water. The reactions are usually carried out under controlled conditions to prevent unwanted side reactions. For example, rubidium reacts vigorously with oxygen to form rubidium oxide, and with halogens to form rubidium halides.
Major Products Formed: The major products formed from the reactions of argon-rubidium compounds include rubidium oxide, rubidium halides, and other rubidium-based compounds. These products are often used in various scientific and industrial applications due to their unique properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, argon-rubidium compounds are used as catalysts in various chemical reactions. Their unique properties make them suitable for use in reactions that require high reactivity and stability.
Biology: In biological research, rubidium isotopes are used as tracers to study potassium ion transport in cells. The similarity between rubidium and potassium ions allows researchers to use rubidium as a substitute for potassium in various biological experiments.
Medicine: In medicine, rubidium isotopes are used in diagnostic imaging techniques, such as positron emission tomography (PET) scans. The radioactive properties of certain rubidium isotopes make them useful for imaging and studying various physiological processes in the body.
Industry: In the industrial sector, argon-rubidium compounds are used in the production of specialized glass and ceramics. The unique properties of these compounds make them suitable for use in high-temperature and high-pressure applications.
Mécanisme D'action
The mechanism of action of argon-rubidium compounds involves the interaction of rubidium ions with various molecular targets and pathways. Rubidium ions participate in the sodium-potassium ion exchange pumps present in cell membranes, which are crucial for maintaining cellular homeostasis. The inert nature of argon helps stabilize the reactive rubidium ions, allowing them to exert their effects more efficiently.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to argon-rubidium include other alkali metal-noble gas compounds, such as potassium-argon and cesium-argon compounds. These compounds exhibit similar reactivity and stability due to the properties of the alkali metals and noble gases involved.
Uniqueness: Argon-rubidium compounds are unique due to the specific properties of rubidium, which is highly reactive and has a relatively low melting point compared to other alkali metals. This makes argon-rubidium compounds particularly useful in applications that require high reactivity and stability under specific conditions.
Propriétés
Numéro CAS |
12446-48-9 |
|---|---|
Formule moléculaire |
ArRb |
Poids moléculaire |
125.3 g/mol |
Nom IUPAC |
argon;rubidium |
InChI |
InChI=1S/Ar.Rb |
Clé InChI |
JMWNPYMJPLNZQQ-UHFFFAOYSA-N |
SMILES canonique |
[Ar].[Rb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


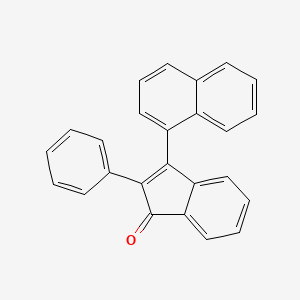
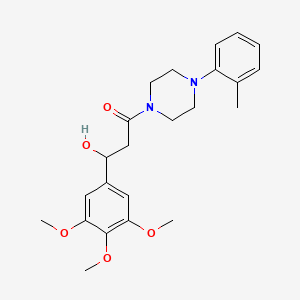
![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)

